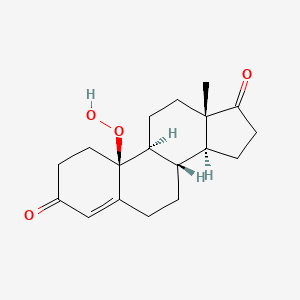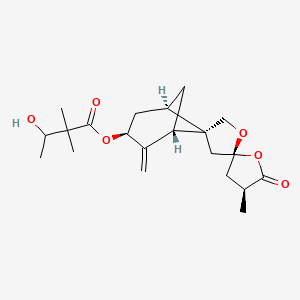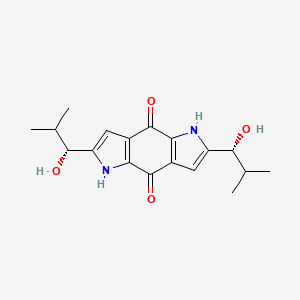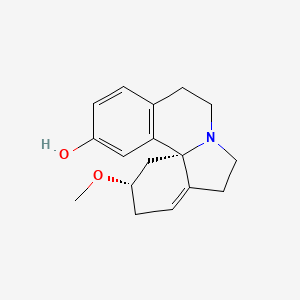
Cocculine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cocculine is a natural product found in Cocculus laurifolius and Cocculus trilobus with data available.
Applications De Recherche Scientifique
X-ray Structural Investigation of Cocculine
An X-ray structural investigation of the alkaloid (+)-cocculine in the form of hydrobromide was performed. This study revealed details about the bond lengths, valence angles, and conformations of the rings in this compound. It also established the absolute configuration of 3R,5S for this compound (Nasirov, Andrianov, Struchkov, & Yunusov, 1975).
Chemical Constituents of Cocculus carolinus
Research on the fruit of Cocculus carolinus led to the isolation and characterization of the alkaloids, including this compound. This study contributes to understanding the chemical composition of Cocculus carolinus and its potential applications (Elsohly, Knapp, Schiff, & Slatkin, 1976).
Clinical Trial for Control of Chemotherapy-Induced Emesis
A randomized, placebo-controlled Phase III study evaluated the efficacy of this compound, a complex homeopathic medicine, in controlling chemotherapy-induced nausea and vomiting in non-metastatic breast cancer patients. The study found no significant improvement in controlling nausea and vomiting when adding this compound to standard anti-emetic prophylaxis (Pérol et al., 2012).
Alkaloids of Cocculus laurifolius
Research on Cocculus laurifolius leaves identified this compound among other alkaloids. This discovery provides insight into the chemical composition of Cocculus laurifolius and potential therapeutic applications (Ziyaev, Abdusamatov, Yunusov, & Yunusov, 2004).
Biosynthesis of Cocculidine and this compound
A study on the biosynthesis of cocculidine and this compound from Erythrina alkaloids provided insights into the metabolic pathways and potential pharmaceutical applications of these substances. The research detailed the specific utilization and bioconversion processes involved (Clementson et al., 2021).
Propriétés
Numéro CAS |
27675-39-4 |
|---|---|
Formule moléculaire |
C17H21NO2 |
Poids moléculaire |
271.35 g/mol |
Nom IUPAC |
(2S,13bS)-2-methoxy-2,3,5,6,8,9-hexahydro-1H-indolo[7a,1-a]isoquinolin-12-ol |
InChI |
InChI=1S/C17H21NO2/c1-20-15-5-3-13-7-9-18-8-6-12-2-4-14(19)10-16(12)17(13,18)11-15/h2-4,10,15,19H,5-9,11H2,1H3/t15-,17-/m0/s1 |
Clé InChI |
HJMBLPWMTXSDPK-RDJZCZTQSA-N |
SMILES isomérique |
CO[C@H]1CC=C2CCN3[C@]2(C1)C4=C(CC3)C=CC(=C4)O |
SMILES |
COC1CC=C2CCN3C2(C1)C4=C(CC3)C=CC(=C4)O |
SMILES canonique |
COC1CC=C2CCN3C2(C1)C4=C(CC3)C=CC(=C4)O |
Synonymes |
4-hydroxy-3,7-dimethoxy-17-methylmorphin-7-en- 6-one cocculine cucoline cucoline hydrochloride cucoline, hydrochloride cuculine kukoline morphinan-6-one, 7,8-didehydro-4-hydroxy-3,7-dimethoxy-17-methyl-, (9alpha,13alpha,14alpha)- morphinan-6-one, 7,8-didehydro-4-hydroxy-3,7-dimethoxy-17-methyl-, hydrochloride (1:1), (9alpha,13alpha,14alpha)- NSC-76021 sinomenin hydrochloride sinomenine sinomenine A bismethyliodide sinomenine hydrochloride |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



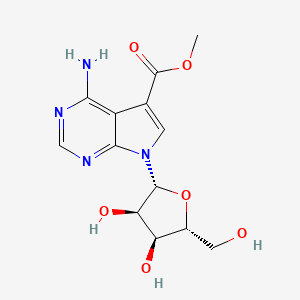
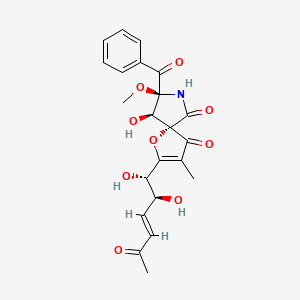
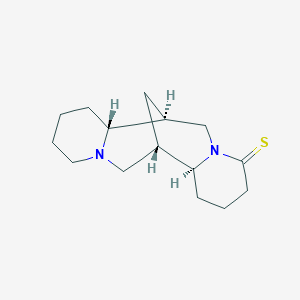
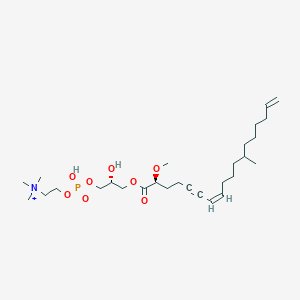
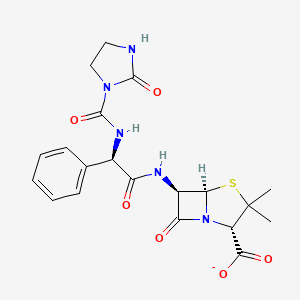
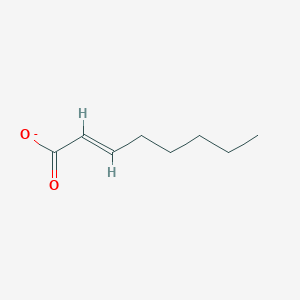
![[(1R,2S,10R,12R,13S)-12-cyano-16-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-10-[(2-oxopropanoylamino)methyl]-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-19-yl] 2-hydroxyacetate](/img/structure/B1259702.png)
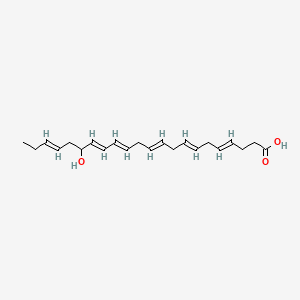
![(9R,10S,13R,17R)-17-[(2R)-5-(dimethylamino)pentan-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B1259707.png)

